molecular formula C19H16O7 B600587 Milldurone CAS No. 24195-15-1

Milldurone

Cat. No.: B600587
CAS No.: 24195-15-1
M. Wt: 356.33
Attention: For research use only. Not for human or veterinary use.
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Description

Milldurone is a naturally occurring isoflavonoid first isolated from Millettia dura (Dunn) and later identified in Dalbergia paniculata Roxb. . Its molecular formula, C₁₉H₁₆O₇, and molecular mass (356.0896 g/mol) were established through early structural elucidation studies . The compound features a benzopyran-4-one core substituted with methoxy and methylenedioxy groups, contributing to its bioactivity . This compound has demonstrated cytotoxic properties and nitric oxide (NO) production inhibition in vitro, making it a subject of interest in pharmacological research .

Properties

CAS No.

24195-15-1

Molecular Formula

C19H16O7

Molecular Weight

356.33

IUPAC Name

6,7-dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C19H16O7/c1-21-13-6-18-17(25-9-26-18)4-10(13)12-8-24-14-7-16(23-3)15(22-2)5-11(14)19(12)20/h4-8H,9H2,1-3H3

SMILES

COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)OC)OCO2

Synonyms

Millduron;  6,7,2'-Trimethoxy-4',5'-methylenedioxyisoflavone

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Millettia and Dalbergia Species

Milldurone belongs to a class of isoflavonoids often co-extracted with related compounds. Key structural analogues include:

Compound Molecular Formula Molecular Mass (g/mol) Source Plant Reported Bioactivities
This compound C₁₉H₁₆O₇ 356.0896 Millettia dura , Dalbergia paniculata Cytotoxicity, NO inhibition
Durlettone Not specified* Millettia dura Limited data; structural isomerism
Durmillone Not specified* Millettia dura Antioxidant potential (inferred)
Dalpatein C₁₈H₁₄O₇ 342.0739 Dalbergia spp. Antifungal activity
6-Hydroxy-7,2'-dimethoxy-4',5'-methylenedioxyisoflavone C₁₈H₁₄O₇ 342.0739 Synthetic/Plant-derived Unspecified bioactivity

Note: Structural details for Durlettone and Durmillone remain underreported in accessible literature, though they share the isoflavonoid backbone with this compound .

Key Structural Differences

  • Substituent Groups : this compound differs from Dalpatein by an additional methyl group (C₁₉ vs. C₁₈), likely enhancing its lipophilicity and membrane permeability .
  • Bioactivity Profile: this compound’s NO inhibition is distinct among its analogues, suggesting unique interactions with inflammatory pathways . Dalpatein, conversely, shows stronger antifungal effects .

Pharmacological and Industrial Relevance

  • Availability : this compound is commercially available at 95% purity (CAS 80913-69-5) through suppliers like AK Scientific .
  • Research Gaps : Comparative pharmacokinetic data and in vivo efficacy studies for this compound and its analogues are lacking.

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